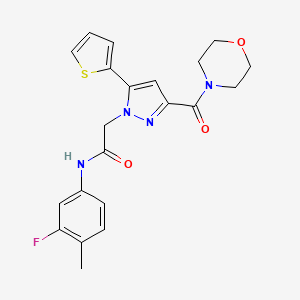
N-(3-fluoro-4-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21FN4O3S and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a fluorinated phenyl group, a morpholine ring, and a pyrazole moiety. Its molecular formula is C18H21FN4O3 with a molecular weight of 360.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN4O3 |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1172303-54-6 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, pyrazole derivatives have been shown to exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . The specific compound may exert similar effects, potentially acting as an inhibitor of critical enzymes or receptors involved in cancer progression.
Enzymatic Inhibition
The compound's structure suggests it may interact with specific enzymes. For example, modifications in related compounds have led to the discovery of potent inhibitors of glutathione S-transferase (GST), which plays a role in detoxification processes and is often overexpressed in cancers . The presence of the morpholine moiety could enhance binding affinity to such targets.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may:
- Inhibit Enzymatic Activity : By binding to active sites on target enzymes, thereby preventing substrate access.
- Modulate Signaling Pathways : Affecting pathways that regulate cell proliferation and survival.
- Induce Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have investigated similar compounds with promising results:
- Study on Pyrazole Derivatives : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value of 0.22 nM against GSTO1–1, indicating strong inhibitory activity which could be comparable to that of this compound .
- Inhibition Studies : Research on morpholine-containing compounds has shown that they can effectively inhibit various enzymes involved in cancer metabolism, suggesting that the incorporation of morpholine into the structure enhances biological activity .
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-14-4-5-15(11-16(14)22)23-20(27)13-26-18(19-3-2-10-30-19)12-17(24-26)21(28)25-6-8-29-9-7-25/h2-5,10-12H,6-9,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRLPRSNLPXVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














